SecococcinicacidF
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Overview
Description
SecococcinicacidF is a triterpenoid compound isolated from the stems of Kadsura heteroclita, a plant belonging to the Schisandraceae family . This compound is part of a larger group of triterpenoids known for their diverse biological activities, including anti-inflammatory, cytotoxic, and anti-HIV properties .
Preparation Methods
SecococcinicacidF can be isolated from the stems of Kadsura heteroclita through a combination of spectroscopic and chemical methods, including 1D and 2D NMR, and CD spectra . The isolation process involves extracting the plant material with solvents, followed by chromatographic separation to purify the compound .
Chemical Reactions Analysis
SecococcinicacidF undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of SecococcinicacidF involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of inflammatory cytokines like IL-6 and TNF-α in LPS-induced RAW 264.7 macrophages . This anti-inflammatory effect is likely mediated through the inhibition of key signaling pathways involved in inflammation . Additionally, its cytotoxic activity against cancer cells may involve the induction of apoptosis through the activation of caspases and other apoptotic proteins .
Comparison with Similar Compounds
SecococcinicacidF is similar to other triterpenoids isolated from the Schisandraceae family, such as seco-coccinic acid H and kadnanolactone E . it is unique in its specific structural features and biological activities. For example, seco-coccinic acid H does not exhibit significant cytotoxic activity, while this compound shows moderate to weak cytotoxic activities against certain cancer cell lines . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications.
Similar Compounds
- Seco-coccinic acid H
- Kadnanolactone E
- Heilaohuacid A
- Heilaohuacid B
- Heilaohuacid C
Properties
Molecular Formula |
C30H48O2 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
3-[(3R,3aR,5aS,6S,7S,9bR)-3a,6,9b-trimethyl-3-[(2R)-6-methylhept-5-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h10,13,22-25H,3,9,11-12,14-19H2,1-2,4-8H3,(H,31,32)/t22-,23+,24-,25-,28+,29-,30+/m1/s1 |
InChI Key |
CZQAPUYFUFOAPL-VUVJTXKMSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
Origin of Product |
United States |
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